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Compound of Interest

Compound Name:
1-Oxa-8-azaspiro[4.5]dec-3-

ene;hydrochloride

CAS No.: 2287289-62-5

Cat. No.: B2624238

Get Quote

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The Spiro Advantage
The spiro[4.5]dec-3-ene core represents a topological sweet spot between the rigidity of fused

ring systems and the flexibility of linear chains. Unlike flat aromatic scaffolds, this spirocycle

enforces a strictly orthogonal relationship between the five-membered and six-membered rings.

[1] The C3-alkene functionality within the cyclopentyl ring serves as a versatile handle for late-

stage diversification (e.g., hydroboration, epoxidation, or dihydroxylation) while maintaining the

spiro-quaternary carbon's steric protection.
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Parameter Value/Description Significance

Scaffold Type Spirocyclic Hydrocarbon
High Fsp³ fraction; improved

solubility/metabolic stability.[1]

Ring A (Smaller) Cyclopentene (C1–C4)

Contains the reactive C3=C4

double bond; adopts an

envelope conformation.[1]

Ring B (Larger) Cyclohexane (C6–C10)

Typically adopts a chair

conformation; provides bulk

and lipophilicity.[1]

Spiro Center C5 (Quaternary)

Locks the two rings in a

perpendicular orientation (~90°

dihedral angle).[1]

Synthetic Access & Retrosynthetic Logic
Accessing the spiro[4.5]dec-3-ene core requires overcoming the steric penalty of forming a

quaternary center.[1] Two dominant strategies prevail: Ring-Closing Metathesis (RCM) and

Diels-Alder Cycloaddition.[1]

Strategy A: Ring-Closing Metathesis (RCM)
The most modular approach involves the formation of the cyclopentene ring last via RCM.[1]

This allows for the pre-functionalization of the cyclohexane ring.[1]

Protocol Logic:

Precursor Assembly: Alkylation of a cyclohexanecarbaldehyde or ester with allyl halides.[1]

Cyclization: Grubbs II or Hoveyda-Grubbs catalysts effect the ring closure.[1]

Critical Control: High dilution (0.01 M) is often required to suppress intermolecular

oligomerization.[1]

Strategy B: Diels-Alder Cycloaddition
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For rapid access to the core with defined stereochemistry, the Diels-Alder reaction between

exocyclic dienes and dienophiles is superior.[1]

Protocol Logic:

Diene: 1,2-dimethylenecyclohexane (or derivatives).[1]

Dienophile: Electron-deficient alkenes (e.g., acrylates).[1]

Outcome: Forms the spiro-junction with simultaneous control of relative stereochemistry.
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Figure 1: Two primary retrosynthetic disconnections for accessing the spiro[4.5]dec-3-ene

scaffold.

Structural Characterization Protocols
Validating the spiro[4.5]dec-3-ene structure requires a multi-modal approach. The spiro center

renders the protons on the adjacent carbons diastereotopic, creating complex splitting patterns

in 1H NMR.

NMR Spectroscopy: The Diagnostic Fingerprint
The following table outlines the expected chemical shifts for a generic spiro[4.5]dec-3-ene

derivative (in CDCl₃).
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Position Atom Type
Approx. Shift
(δ ppm)

Multiplicity &
Coupling

Diagnostic
Feature

3, 4 Alkene -CH= 5.60 – 5.80
Multiplet (cis-

coupling ~6 Hz)

Key Signal:

Confirms

integrity of the 3-

ene system.[1]

1, 2 Allylic -CH₂- 2.20 – 2.50
dddd or complex

multiplet

Diastereotopic

due to spiro

center; often

distinct ABX

systems.[1]

6, 10 Cyclohexyl -CH₂- 1.40 – 1.80 Multiplet

Adjacent to spiro

center;

broadened by

chair flipping

unless locked.[1]

7, 8, 9 Cyclohexyl -CH₂- 1.20 – 1.60 Multiplet

Overlapping

"hump," typical of

aliphatic rings.[1]

Experimental Note (NOESY/ROESY): To determine relative stereochemistry (e.g., if a

substituent is at C1 or C2), use 2D NOESY.

Cis-fused substituents will show strong cross-peaks between the substituent and the axial

protons of the cyclohexane ring if they are spatially proximate.[1]

Spiro-orthogonality: Protons on the 5-ring (H1/H2) typically show weak or no NOE to the

distal protons of the 6-ring (H8), confirming the perpendicular orientation.[1]

X-Ray Crystallography
For absolute configuration, X-ray diffraction is the gold standard.[1]

Crystal Growth: Spiro[4.5]dec-3-ene derivatives often crystallize well from slow evaporation

of hexane/ethyl acetate mixtures due to their rigid, globular shape.[1]
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Checklist: Ensure the refinement parameters (R-factor) are <5%. Look for the "envelope"

pucker in the cyclopentene ring (C1-C2-C5-C4-C3 plane deviations).[1]

Conformational Analysis & Stereodynamics
The biological activity of spiro derivatives often depends on the specific conformation of the

cyclohexane ring (Chair A vs. Chair B) and the pucker of the cyclopentene.

The "Spiro-Lock" Effect
The spiro carbon (C5) acts as a rigid anchor.[1]

Cyclohexane Ring: Exists predominantly in a chair conformation.[1][2] Substituents at C6 or

C10 will prefer the equatorial position to avoid 1,3-diaxial interactions with the C8 protons.[1]

Cyclopentene Ring: The C3=C4 double bond forces planarity across C2-C3-C4-C1, forcing

the ring into an envelope conformation where the spiro carbon (C5) is the flap.[1]

Computational Workflow (DFT)
To predict the preferred conformer for a new derivative:

Software: Gaussian 16 or ORCA.

Method: B3LYP/6-31G(d) for geometry optimization; ωB97X-D for energy calculations

(accounts for dispersion).

Protocol:

Generate both chair conformers of the cyclohexane ring.[1]

Scan the envelope flip of the cyclopentene ring.[1]

Calculate Boltzmann populations at 298 K.[1]
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Figure 2: Conformational energy landscape of the cyclohexane moiety within the spiro

framework.

Case Study: Medicinal Chemistry Application
Target: Prolyl Hydroxylase Domain (PHD) Inhibitors. Relevance: Spiro[4.5]decane derivatives

have been utilized to fill hydrophobic pockets in PHD enzymes (e.g., PHD2) that flat aromatic

inhibitors cannot access.[1]

Structure-Activity Relationship (SAR):

Core: The spiro[4.5]dec-3-ene provides the scaffold.[1]

Modification: Oxidative cleavage of the C3=C4 bond yields dicarbonyls or diols that can

chelate the active site iron (Fe²⁺) or interact with Arg residues.[1]
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Result: The orthogonality of the spiro system positions the inhibitor to interact with the Trp-

389/Phe-391 pocket more effectively than linear analogues.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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